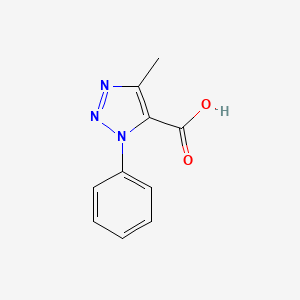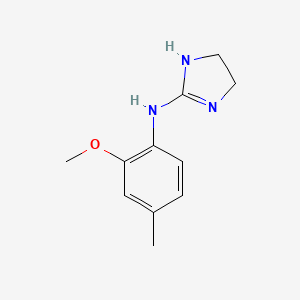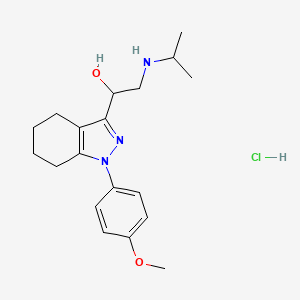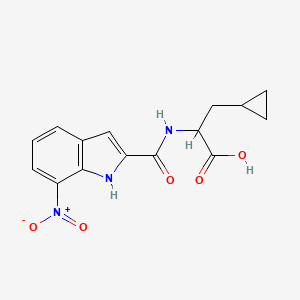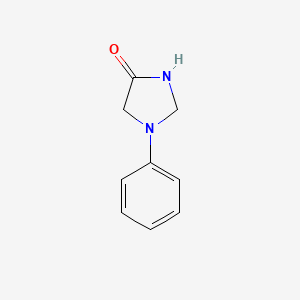
1-Phenylimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylimidazolidin-4-one is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms and one phenyl group attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylimidazolidin-4-one can be synthesized through several methods. One common approach involves the condensation of phenyl isocyanate with ethylenediamine, followed by cyclization. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process is optimized to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield 1-phenylimidazolidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products:
Oxidation: Imidazolidine-2,4-dione derivatives.
Reduction: 1-Phenylimidazolidine.
Substitution: Various substituted imidazolidinones depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Phenylimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism by which 1-Phenylimidazolidin-4-one exerts its effects varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions that can modulate biological pathways.
Comparación Con Compuestos Similares
Imidazolidine-2,4-dione: Shares a similar ring structure but lacks the phenyl group.
1-Phenylimidazolidine: A reduced form of 1-Phenylimidazolidin-4-one.
Hydantoin: Another heterocyclic compound with a similar core structure.
Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
1-phenylimidazolidin-4-one |
InChI |
InChI=1S/C9H10N2O/c12-9-6-11(7-10-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) |
Clave InChI |
VMSKACFBUQXWTN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NCN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12825184.png)
![1-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12825185.png)

![4-Nitro-1H-benzo[d]imidazol-6-ol](/img/structure/B12825201.png)
![3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12825204.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one](/img/structure/B12825210.png)
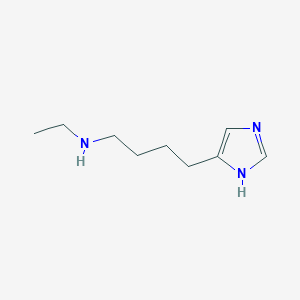
![2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride](/img/structure/B12825216.png)
![2-[11,19-Bis(carboxymethyl)-3,11,19,25,26,27-hexazatetracyclo[19.3.1.15,9.113,17]heptacosa-1(25),5(27),6,8,13,15,17(26),21,23-nonaen-3-yl]acetic acid](/img/structure/B12825224.png)
